10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid
Description
Properties
Molecular Formula |
C12H21N3O3 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
10-(4-hydroxytriazol-1-yl)decanoic acid |
InChI |
InChI=1S/C12H21N3O3/c16-11-10-15(14-13-11)9-7-5-3-1-2-4-6-8-12(17)18/h10,16H,1-9H2,(H,17,18) |
InChI Key |
OZNSZMKZPMKGFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Functionalization of Decanoic Acid Precursor
- Starting Material: Decanoic acid or its derivatives (e.g., 10-hydroxydecanoic acid) are used as the fatty acid backbone.
- Activation: The carboxylic acid group can be activated or converted to an ester or acid chloride to facilitate further functionalization.
- Introduction of Alkyne Functionality: The decanoic acid is modified at the terminal position (carbon 10) to introduce a propargyl (alkyne) group or azide functionality. For example, conversion to 10-bromo or 10-azido derivatives, or direct propargylation of hydroxy groups, is common.
Synthesis of the 1,2,3-Triazole Ring via Click Chemistry
- The key step is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
- Typical Procedure:
- The alkyne-functionalized decanoic acid derivative is reacted with 4-hydroxy-1-azido-1,2,3-triazole or an azide bearing the hydroxy substituent at the 4-position.
- The reaction is performed in a mixed solvent system such as tert-butanol/water or methanol/water under mild conditions.
- Copper sulfate pentahydrate and sodium ascorbate are used to generate Cu(I) catalyst in situ.
- The reaction proceeds at room temperature for 24–48 hours.
- Outcome: The regioselective formation of the 1,4-disubstituted triazole ring linking the decanoic acid chain and the hydroxy-substituted triazole moiety.
Purification and Characterization
- The crude product is purified by flash column chromatography using silica gel with petroleum ether/ethyl acetate mixtures.
- Structural confirmation is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR),
- Mass spectrometry (MS),
- Infrared spectroscopy (IR),
- Elemental analysis.
Representative Synthetic Route and Reaction Conditions
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Decanoic acid → 10-bromo or 10-azido derivative | Halogenation or azidation at terminal carbon | 70–85% | Enables alkyne/azide introduction |
| 2 | Alkyne or azide functionalization | Propargylation or azide substitution | 75–90% | Prepares substrate for click reaction |
| 3 | CuAAC reaction: Alkyne + 4-hydroxy azide | CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O, rt, 24–48 h | 65–95% | Regioselective 1,4-triazole formation |
| 4 | Purification | Silica gel chromatography | — | Ensures product purity |
| 5 | Characterization | NMR, MS, IR | — | Confirms structure |
Detailed Research Findings and Examples
Click Chemistry Application in Similar Systems
- The Cu-catalyzed Huisgen cycloaddition has been widely applied to synthesize 1,2,3-triazole-linked fatty acid derivatives, including 7-oxodehydroabietic acid-triazole hybrids.
- These methods demonstrate high regioselectivity and functional group tolerance, suitable for introducing hydroxy substituents on the triazole ring.
- The use of sodium ascorbate and CuSO4·5H2O in mixed aqueous-organic solvents is standard to generate Cu(I) catalyst in situ, facilitating mild reaction conditions and high yields.
Preparation of Hydroxy-Substituted Triazoles
- Hydroxy substitution at the 4-position of the triazole ring can be achieved by using hydroxy-substituted azides or by post-synthetic oxidation of methyl or methylene substituents on the triazole ring.
- Oxidation protocols include treatment with hydrogen peroxide in dichloromethane, which selectively oxidizes methyl groups to hydroxy groups on the triazole ring.
Biosynthesis and Chemical Synthesis of 10-Hydroxy Fatty Acids
- While the compound is synthetic, related hydroxy fatty acids such as 10-hydroxydecanoic acid are biosynthesized efficiently via engineered microbial strains expressing specific enzymes for terminal hydroxylation.
- These biocatalytic methods provide sustainable routes to hydroxy fatty acids, which can be further chemically modified to introduce triazole rings.
Comparative Analysis of Preparation Methods
| Method Type | Advantages | Disadvantages | Applicability to Target Compound |
|---|---|---|---|
| Chemical Synthesis via Click Chemistry | High regioselectivity, mild conditions, modular approach | Requires precursor functionalization, multi-step | Ideal for 10-(4-hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid synthesis |
| Biosynthesis of Hydroxy Fatty Acid Precursors | Environmentally friendly, high selectivity | Limited to hydroxy acid formation, requires further chemical steps | Useful for preparing hydroxydecanoic acid intermediate |
| Post-synthetic Modification (Oxidation) | Allows introduction of hydroxy group on triazole | Additional steps, potential side reactions | Applicable for hydroxy substitution on triazole ring |
Summary and Recommendations
- The synthesis of 10-(4-hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid is best achieved by first preparing a decanoic acid derivative bearing an alkyne or azide group at the terminal position.
- The copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) is the method of choice for constructing the 1,2,3-triazole ring with hydroxy substitution at the 4-position.
- Hydroxy substitution can be introduced either by using hydroxy-substituted azides or by selective oxidation of triazole methyl groups post-cycloaddition.
- Purification by column chromatography and structural confirmation by NMR and MS are essential to ensure product integrity.
- Biosynthetic approaches can complement chemical synthesis by providing hydroxy fatty acid intermediates in an environmentally sustainable manner.
Chemical Reactions Analysis
Types of Reactions
10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazole derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens, alkyl groups, or acyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives with different functional groups.
Scientific Research Applications
10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid is a chemical compound with a decanoic acid backbone linked to a 4-hydroxy-1H-1,2,3-triazole moiety. The compound combines a long hydrocarbon chain, characteristic of fatty acids, with a triazole ring, known for its chemical reactivity and potential biological activities. The hydroxyl group on the triazole enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry and biochemistry.
Applications
The unique structure of 10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid makes it useful in various applications:
- Medicinal Chemistry: The triazole ring is known for its antifungal and antibacterial properties, making it a candidate for treating various infections and diseases by inhibiting specific enzymes involved in pathogen metabolism.
- Synthetic Organic Chemistry: The triazole's ability to coordinate with metals in catalytic processes enhances its utility in synthetic organic chemistry.
Compound Interactions
Interaction studies often focus on the compound's binding affinity with biological targets. The combination of a long-chain fatty acid with a hydroxylated triazole distinguishes this compound, potentially enhancing solubility and bioactivity compared to similar compounds lacking such features. It may serve as a dual-action compound, functioning both as a fatty acid and an antimicrobial agent, which positions it uniquely in medicinal chemistry.
Data Table
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Hydroxytriazole | Triazole ring without fatty acid chain | Focused on small molecule applications |
| Decanoic Acid | Long hydrocarbon chain | Commonly used as a fatty acid |
| 5-(Hydroxymethyl)-1H-1,2,3-triazole | Triazole ring with hydroxymethyl substitution | Potential use in drug design |
| 4-Amino-1H-1,2,3-triazole | Amino group substitution on triazole | Known for anticancer properties |
| 10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid | Decanoic acid backbone linked to a 4-hydroxy-1H-1,2,3-triazole moiety | Combination of long-chain fatty acid with a hydroxylated triazole, enhancing solubility and bioactivity. Potential as a dual-action compound. |
Mechanism of Action
The mechanism of action of 10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid is primarily attributed to its ability to interact with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzyme activity or modulate protein-protein interactions. The hydroxy group enhances its binding affinity and specificity towards target molecules. In the case of enzyme inhibition, the compound can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Key Observations :
- Triazole vs.
- Synthetic Complexity : CuAAC offers regioselective triazole formation, while 5c requires multi-step protection/deprotection .
Physicochemical Properties
- Acidity: The triazole’s hydroxy group (pKa ~8–10) may confer pH-dependent solubility, unlike decanoic acid (pKa ~4.9) .
Key Comparisons :
- Antimicrobial Potential: Decanoic acid disrupts microbial membranes via hydrophobic interactions , whereas the target compound’s triazole could inhibit enzymes like cytochrome P450 or proteasomes .
- Metabolic Effects: Decanoic acid elevates ketones and reduces CAD risk , but the triazole derivative’s pharmacokinetics may differ due to altered absorption and metabolism.
- Industrial Use: Decanoic acid is used in deep eutectic solvents (DES) for plastics extraction , but the hydroxy-triazole variant’s polarity may limit such applications.
Biological Activity
10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid (CAS Number: 2059988-83-7) is a compound featuring a triazole moiety that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of 10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid can be represented as follows:
IUPAC Name: 10-(4-hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid
InChI Key: OZNSZMKZPMKGFK-UHFFFAOYSA-N
The biological activity of 10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid is primarily attributed to its interaction with various biological targets. The triazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and cellular signaling pathways.
Key Mechanisms Include:
- Histone Deacetylase Inhibition: Similar compounds have shown potential as histone deacetylase (HDAC) inhibitors, which can lead to altered gene expression and apoptosis in cancer cells .
- Antimicrobial Activity: Triazole derivatives often exhibit antimicrobial properties by disrupting cell membrane integrity or inhibiting nucleic acid synthesis .
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of 10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid:
Case Study 1: Antitumor Efficacy
A study investigated the effects of triazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to 10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid exhibited significant cytotoxicity and induced apoptosis through HDAC inhibition. Specifically, the compound demonstrated an IC50 value comparable to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .
Case Study 2: Antimicrobial Properties
Research on the antimicrobial properties of triazole derivatives revealed that certain compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial cell wall synthesis and membrane integrity. This suggests that 10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid may possess similar antimicrobial properties .
Case Study 3: Neuroprotective Mechanisms
Another study explored the neuroprotective effects of triazole derivatives on neuronal cells. The findings suggested that these compounds could modulate AMPA receptor activity, leading to enhanced neuronal survival under stress conditions. This indicates potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
